2,2-dimethyl-4-methylideneoxane
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Overview
Description
2,2-Dimethyl-4-methylideneoxane is a cyclic ether compound characterized by its unique structure, which includes a six-membered ring with two methyl groups and a methylene group attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-methylideneoxane can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable dehydrating agent under controlled conditions. This reaction typically requires the use of a catalyst, such as aluminum isopropoxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate green chemistry principles, such as solvent-free synthesis and the use of environmentally benign catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-methylideneoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methylene group in the compound can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or peroxides, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dimethyl-4-methylideneoxane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives may have potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-dimethyl-4-methylideneoxane involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its effects are mediated through the formation of reactive intermediates, which can interact with other molecules to produce the desired products .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyloxetane: Another cyclic ether with similar structural features but different reactivity and applications.
2,2-Dimethyl-1,3-dioxolane: A related compound used in similar synthetic applications but with distinct chemical properties
Uniqueness
2,2-Dimethyl-4-methylideneoxane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds.
Properties
CAS No. |
62913-30-8 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2,2-dimethyl-4-methylideneoxane |
InChI |
InChI=1S/C8H14O/c1-7-4-5-9-8(2,3)6-7/h1,4-6H2,2-3H3 |
InChI Key |
SYWFPHXAKJTWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)CCO1)C |
Purity |
95 |
Origin of Product |
United States |
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